Enhanced Hydrophilicity vs. Unsubstituted Pyrazole Aldehyde for Improved Aqueous Solubility
(4-Nitro-1H-pyrazol-1-yl)acetaldehyde exhibits a computed XLogP3-AA value of -0.3, which is 0.8 log units lower (more hydrophilic) than the unsubstituted analog 2-(1H-pyrazol-1-yl)acetaldehyde (XLogP3-AA = 0.5) [1]. This shift in lipophilicity is attributable to the electron-withdrawing 4-nitro group and corresponds to a theoretical increase in aqueous solubility by a factor of approximately 6.3-fold (based on the logP difference) [2]. The difference in hydrogen bond acceptor count (4 vs. 2 for the unsubstituted analog) further supports this trend [1].
| Evidence Dimension | Lipophilicity (XLogP3-AA) and Implied Aqueous Solubility |
|---|---|
| Target Compound Data | XLogP3-AA = -0.3; HBA count = 4 |
| Comparator Or Baseline | 2-(1H-pyrazol-1-yl)acetaldehyde (unsubstituted) with XLogP3-AA = 0.5; HBA count = 2 |
| Quantified Difference | ΔXLogP = -0.8; solubility factor ≈ 6.3 |
| Conditions | Computed physicochemical properties from PubChem (2024 release) based on standard algorithms (XLogP3, Cactvs). |
Why This Matters
Lower logP values correlate with improved aqueous solubility, which is critical for in vitro assay performance, formulation development, and reducing nonspecific binding in biological systems.
- [1] PubChem. (2024). (4-nitro-1H-pyrazol-1-yl)acetaldehyde (CID 25220516). National Center for Biotechnology Information. Retrieved from https://pubchem.ncbi.nlm.nih.gov/compound/25220516 View Source
- [2] PubChem. (2024). 2-(1H-pyrazol-1-yl)acetaldehyde (CID 127050). National Center for Biotechnology Information. Retrieved from https://pubchem.ncbi.nlm.nih.gov/compound/127050 View Source
